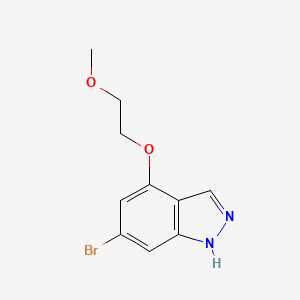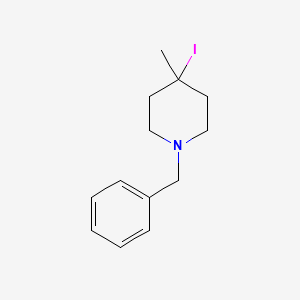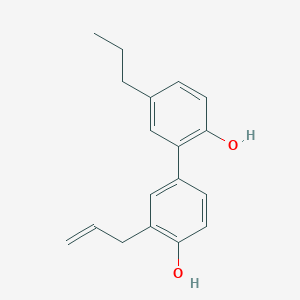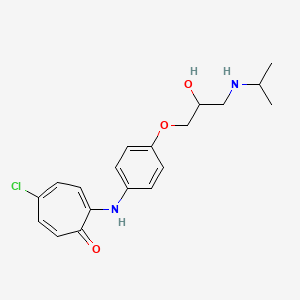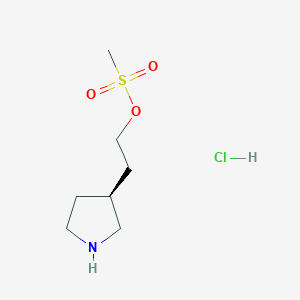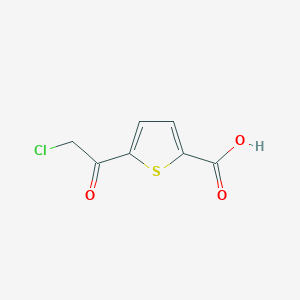
5-(Chloroacetyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxylic acid, 5-(chloroacetyl)- is an organic compound with the molecular formula C7H5ClO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a carboxylic acid group and a chloroacetyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiophenecarboxylic acid, 5-(chloroacetyl)- typically involves the chlorination of 2-thiophenecarboxylic acid. One common method is to react 2-thiophenecarboxylic acid with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of chloroacetyl chloride, which is a hazardous reagent.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenecarboxylic acid, 5-(chloroacetyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form anhydrides or esters.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Amides and Esters: Formed from substitution reactions.
Oxidized or Reduced Thiophene Derivatives: Resulting from oxidation or reduction reactions.
Anhydrides and Esters: From condensation reactions involving the carboxylic acid group.
Aplicaciones Científicas De Investigación
2-Thiophenecarboxylic acid, 5-(chloroacetyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-thiophenecarboxylic acid, 5-(chloroacetyl)- depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the chloroacetyl group but shares the thiophene and carboxylic acid functionalities.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxylic acid group in a different position.
5-Chloro-2-thiophenecarboxylic acid: Similar structure but with a chlorine atom directly attached to the thiophene ring.
Uniqueness
2-Thiophenecarboxylic acid, 5-(chloroacetyl)- is unique due to the presence of both a chloroacetyl group and a carboxylic acid group on the thiophene ring
Propiedades
Número CAS |
96543-77-0 |
|---|---|
Fórmula molecular |
C7H5ClO3S |
Peso molecular |
204.63 g/mol |
Nombre IUPAC |
5-(2-chloroacetyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5ClO3S/c8-3-4(9)5-1-2-6(12-5)7(10)11/h1-2H,3H2,(H,10,11) |
Clave InChI |
BDYPBGQJEQRZDL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)C(=O)O)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


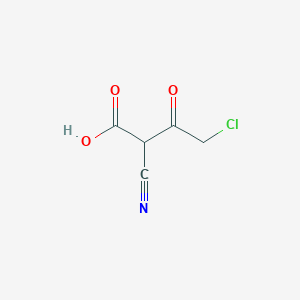
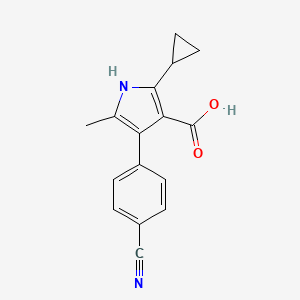
![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
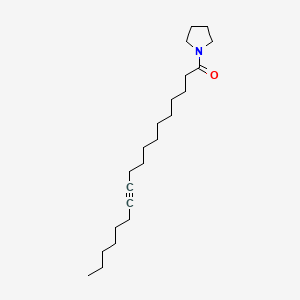
![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)
